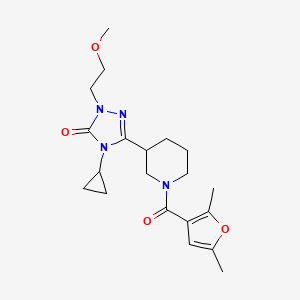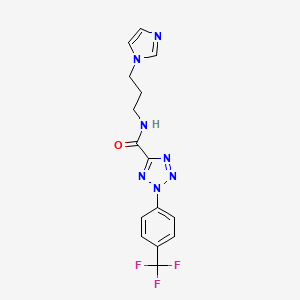
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-(3-methoxyphenyl)isoxazol-3-yl]methanol” is a compound that has a molecular formula of C11H11NO3 and a molecular weight of 205.21 . Another related compound is “{[5-(3-methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” with a molecular formula of C11 H12 N2 O2 and a molecular weight of 204.23 .
Molecular Structure Analysis
The molecular structure of the related compound “{[5-(3-methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” is represented by the SMILES notation: COc1cccc(c1)c1cc(CN)no1 .
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide and its derivatives have been studied for their potential therapeutic effects in Alzheimer's disease. Compounds structurally related to this chemical, such as N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, have shown promising results in inhibiting histone deacetylase 6 (HDAC6). This inhibition leads to a decrease in tau protein phosphorylation and aggregation, which are key pathological features of Alzheimer's disease. The compound also exhibits neuroprotective activities by inducing ubiquitination and has shown potential in improving learning and memory impairments in animal models, indicating its therapeutic promise for Alzheimer's disease (Hsueh-Yun Lee et al., 2018).
Antidiabetic Research
In the realm of antidiabetic research, related compounds to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide have been synthesized and evaluated for their potential as antihyperglycemic agents. For instance, derivatives like 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)-phenyl]methyl]benzamide (KRP-297) were identified as promising candidates for treating diabetes mellitus due to their significant antihyperglycemic effects (M. Nomura et al., 1999).
Antiviral Research
The compound and its structural analogues have also been explored for antiviral applications. A study focused on synthesizing benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant anti-influenza A virus activities. Some synthesized compounds showed notable antiviral activities against the H5N1 subtype of the influenza virus, highlighting the potential of these compounds in treating avian influenza and contributing to the broader field of antiviral research (A. Hebishy et al., 2020).
Eigenschaften
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-14-6-4-5-12(9-14)17-10-13(24-27-17)11-23-18(25)15-7-2-3-8-16(15)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPZAHZJQIZUFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2388160.png)
![2-[(4-chlorobenzyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2388163.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2388171.png)
![(E)-4-(Dimethylamino)-N-[4-(dimethylamino)-4-methylcyclohexyl]but-2-enamide](/img/structure/B2388172.png)


![2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2388176.png)

